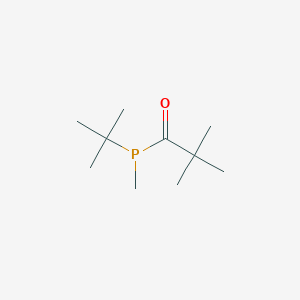
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is an organophosphorus compound characterized by the presence of a phosphine group attached to a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, typically involves the reaction of tert-butylphosphine with a suitable precursor containing the 2,2-dimethyl-1-oxopropyl group. The reaction conditions often require the use of a base to deprotonate the phosphine, followed by nucleophilic substitution to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Typical conditions involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, involves its interaction with molecular targets through its phosphine group. The compound can act as a nucleophile, forming bonds with electrophilic centers in various substrates. The pathways involved may include coordination to metal centers in catalytic processes or participation in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Another organophosphorus compound with two tert-butyl groups attached to the phosphine.
Phosphine, (1,1-dimethylethyl)bis(2,2-dimethylpropyl)-: Contains two 2,2-dimethylpropyl groups attached to the phosphine.
Uniqueness
Phosphine, (1,1-dimethylethyl)(2,2-dimethyl-1-oxopropyl)methyl-, is unique due to the presence of both a tert-butyl group and a 2,2-dimethyl-1-oxopropyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for specific applications in catalysis and material science.
Propiedades
Número CAS |
189368-25-0 |
|---|---|
Fórmula molecular |
C10H21OP |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
1-[tert-butyl(methyl)phosphanyl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H21OP/c1-9(2,3)8(11)12(7)10(4,5)6/h1-7H3 |
Clave InChI |
NLYWOURKXIOOKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)P(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
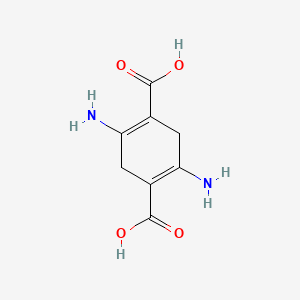
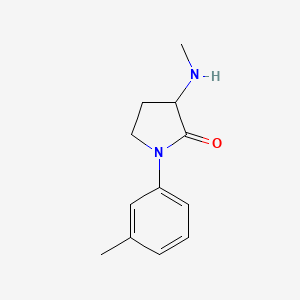
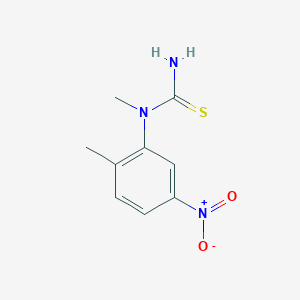
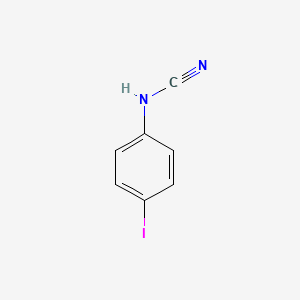
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
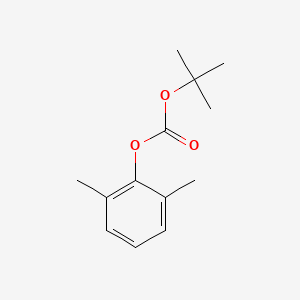
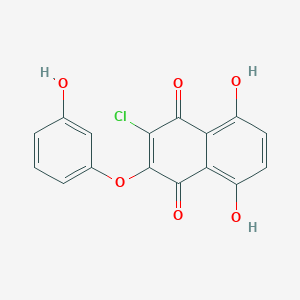
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
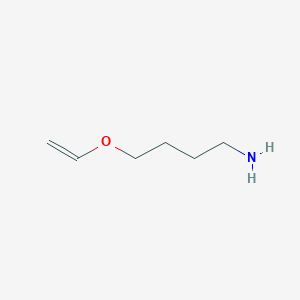
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
